2-Butoxyethyl acrylate
Overview
Description
2-Butoxyethyl acrylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its ability to form polymers and copolymers, making it valuable in the production of coatings, adhesives, and sealants .
Mechanism of Action
Target of Action
2-Butoxyethyl acrylate is a chemical compound with the formula C9H16O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be a relatively nonvolatile, inexpensive solvent used in many domestic and industrial products due to its properties as a surfactant . .
Biochemical Pathways
A related compound, 2-butoxyethanol, has been shown to undergo metabolism based on the propionic acid metabolism carried out by cell-free extracts of propionibacterium shermanii
Pharmacokinetics
A related compound, 2-butoxyethyl acetate, is known to be rapidly and almost completely hydrolyzed by the esterases in the mucous membranes of the nose, in blood, in the lungs, liver, and kidneys . The impact of these properties on the bioavailability of this compound requires further investigation.
Result of Action
It is known to be a respiratory irritant and can be acutely toxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that disposal occurs faster in the presence of semiconductor particles . Additionally, this compound usually decomposes in the presence of air within a few days by reacting with oxygen radicals .
Preparation Methods
2-Butoxyethyl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of acrylic acid with 2-butoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous esterification reactions, where the reactants are fed into a reactor and the product is continuously removed. This method enhances production efficiency and reduces costs .
Chemical Reactions Analysis
2-Butoxyethyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and hydrolysis. In polymerization reactions, it can form homopolymers or copolymers with other acrylates or methacrylates. Common reagents used in these reactions include radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). The major products formed from these reactions are polymers that exhibit excellent adhesion and flexibility .
Scientific Research Applications
2-Butoxyethyl acrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the development of biomedical devices and drug delivery systems due to its biocompatibility and ability to form hydrogels. Industrially, it is used in the production of coatings, adhesives, and sealants, where it imparts flexibility and durability to the final products .
Comparison with Similar Compounds
2-Butoxyethyl acrylate can be compared with other acrylates such as 2-ethylhexyl acrylate and butyl acrylate. While all these compounds can undergo polymerization, this compound is unique due to its butoxyethyl group, which imparts higher flexibility and better adhesion properties to the resulting polymers. Similar compounds include 2-ethylhexyl acrylate, butyl acrylate, and methyl acrylate .
Properties
IUPAC Name |
2-butoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-11-7-8-12-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDGKYFJYEAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51247-78-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-butoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51247-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7064607 | |
Record name | 2-Butoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-90-3 | |
Record name | 2-Butoxyethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7251-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxyethyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butoxyethyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-butoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTOXYETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z38BBG0ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.